molecular formula C20H13ClF3N5OS B2368369 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893913-44-5

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2368369
CAS No.: 893913-44-5
M. Wt: 463.86
InChI Key: XEDVYQMMKAGPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a sulfur-linked acetamide group, and aromatic substituents: a 4-chlorophenyl moiety at the pyrazole nitrogen and a 2-(trifluoromethyl)phenyl group on the acetamide. The chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the ortho-trifluoromethyl substituent introduces steric hindrance and metabolic stability.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5OS/c21-12-5-7-13(8-6-12)29-18-14(9-27-29)19(26-11-25-18)31-10-17(30)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,11H,10H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVYQMMKAGPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21ClF3N5OS
  • Molecular Weight : 460.94 g/mol

The biological activity of this compound primarily revolves around its interaction with various molecular targets implicated in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Key Mechanisms:

  • CDK Inhibition : The compound exhibits significant inhibitory activity against CDK2 and potentially other CDKs, which are critical for the proliferation of cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines.
  • Tyrosine Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of non-receptor tyrosine kinases such as Src and Bcr-Abl, which are often overactive in various cancers.

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). IC50 values ranged from 1.1 µM to 3.3 µM across different studies, indicating potent activity against these lines .
Cell LineIC50 (µM)Reference
MCF-71.88 ± 0.11
HCT1161.1
A54926

Case Studies

  • Study on Osteosarcoma : A derivative similar to the target compound was evaluated in a xenograft model where it reduced tumor volume by over 50% in mice inoculated with osteosarcoma cells .
  • Chronic Myelogenous Leukemia (CML) : Another study reported that a related compound significantly inhibited tumor growth in a CML model, showcasing its potential therapeutic effects against hematological malignancies .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, making it a promising candidate for further development.

Toxicity and Safety

Preliminary toxicity assessments indicate that while the compound shows significant biological activity, careful evaluation is necessary to determine its safety profile. Some derivatives have been reported to cause skin irritation and acute toxicity upon ingestion .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. The specific compound has shown promise in targeting various cancer cell lines.

Mechanism of Action:
The compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. Its structural features allow it to interact with molecular targets such as:

  • Cyclin-dependent kinases (CDKs) : Essential for cell cycle regulation.
  • Epidermal growth factor receptor (EGFR) : Involved in the proliferation and survival of cancer cells.

Case Studies:
Recent studies have highlighted the efficacy of similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds:

CompoundTargetIC50 Value (µM)Biological Activity
Compound 5iEGFR/VGFR20.3 / 7.60Dual inhibitor with significant anticancer activity
Compound 9aHCT-116Not specifiedOvercomes Doxorubicin resistance
Compound 9eVarious cell linesModerateExhibits cytotoxicity against multiple cancer types

These findings underscore the potential for developing novel anticancer agents based on this scaffold .

Antimicrobial Properties

In addition to its anticancer activity, pyrazolo[3,4-d]pyrimidines have been investigated for their antimicrobial effects. The thioether linkage may enhance the compound's ability to penetrate microbial membranes, making it effective against various pathogens.

Synthesis and Production

The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions using appropriate precursors.
  • Thioether Formation : Reacting the intermediate with a thiol compound.
  • Acetamide Formation : Finalizing the structure through acetamide formation.

Chemical Reactions Analysis

Substitution Reactions

The thioether and pyrimidine moieties undergo substitution under controlled conditions:

Table 2: Substitution reactions

ReactantConditionsProductApplication
Alkyl halidesNaH, THF, 60°CS-alkylated derivativesBioactivity optimization
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂OC5-arylated pyrimidinesKinase inhibition studies
AminesCuI, L-proline, DMSO, 100°CN-functionalized acetamidesSolubility enhancement

Oxidation and Hydrolysis

The thioether group is prone to oxidation, while the acetamide undergoes hydrolysis:

Table 3: Oxidation/hydrolysis pathways

ReactionReagentsProductsStability
Thioether oxidationmCPBA, DCM, 0°CSulfoxide (>90%) and sulfone (~50%)pH-dependent degradation
Acidic hydrolysis6N HCl, reflux, 6 hCarboxylic acid + aniline derivativesIrreversible above pH 3
Basic hydrolysisNaOH, MeOH/H₂O, 80°CSodium carboxylateReversible below pH 10

Biological Interaction Mechanisms

While not a direct reaction, its interactions with biological targets involve:

  • Kinase inhibition : Binds to ATP pockets via hydrogen bonding with pyrimidine N1 and acetamide carbonyl .

  • Metabolic pathways : Oxidative desulfurization by CYP450 enzymes forms sulfone derivatives.

Stability Under Reaction Conditions

Table 4: Stability profile

ConditionObservationSource
Aqueous acidic (pH < 3)Rapid acetamide hydrolysis (>90% in 2 h)
Aqueous basic (pH > 10)Partial thioether oxidation (~30%)
UV light (254 nm)Degrades via C-S bond cleavage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Molecular Weight Melting Point Key Features
Target Compound : 2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-d]pyrimidine - 4-Cl on phenyl
- S-linked N-(2-CF₃-phenyl)acetamide
Not provided Not provided Ortho-CF₃ enhances steric effects; Cl improves lipophilicity
Analog 1 : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine + chromenone - 5-Fluoro-chromenone
- 3-Fluorophenyl
- 2-Fluoroacetamide
571.1988 302–304°C Chromenone moiety adds planar rigidity; multiple fluorines enhance bioavailability
Analog 2 : 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Pyrazolo[3,4-d]pyrimidine - 4-F on phenyl
- S-linked N-(4-OCF₃-phenyl)acetamide
Not provided Not provided Para-OCF₃ improves solubility; F vs. Cl alters electronic properties
Analog 3 : 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine + chromenone - Methylthio group
- 3-Fluorophenyl
- Ethyl linker
Not provided 102–105°C Methylthio increases nucleophilicity; lower MP suggests reduced crystallinity

Key Observations:

Substituent Effects: Halogen Position: The target compound’s ortho-CF₃ group (vs. Halogen Type: Replacing 4-Cl (target) with 4-F (Analog 2) decreases molecular weight and polarizability, which may alter membrane permeability .

Physical Properties: Analog 1’s high melting point (302–304°C) correlates with its chromenone rigidity, while Analog 3’s lower MP (102–105°C) reflects flexibility from the ethyl linker .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a pyrazolo[3,4-d]pyrimidine-thiol with α-chloroacetamide intermediates, analogous to methods in .

Research Implications

  • Bioactivity: While direct data is absent, pyrazolo[3,4-d]pyrimidines are known to inhibit kinases (e.g., JAK2, EGFR). The target’s ortho-CF₃ group may enhance selectivity over analogs with para-substituents .
  • Optimization Opportunities : Replacing Cl with OCF₃ (as in Analog 2) could improve solubility for in vivo applications, though steric trade-offs must be evaluated .

Preparation Methods

Formation of 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

4-Chlorophenylhydrazine is reacted with ethoxymethylene malononitrile under reflux in ethanol, yielding the pyrazole-carbonitrile derivative (Fig. 1). This reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic malononitrile, followed by cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Time: 6–8 hours
  • Yield: 78–85%

Cyclization to Pyrazolo[3,4-d]Pyrimidine

The carbonitrile intermediate is treated with formamide at 150°C to induce cyclization, forming 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (Fig. 2). Formamide acts as both solvent and nitrogen source, facilitating ring closure.

Key Parameters :

  • Temperature: 150°C (microwave-assisted synthesis reduces time to 30 minutes)
  • Purification: Recrystallization from ethanol/water (1:1)
  • Yield: 65–72%

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂CO).
  • ¹³C NMR : δ 169.5 (C=O), 158.2 (pyrimidine-C), 140.1–118.3 (Ar-C), 35.7 (SCH₂).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazolopyrimidine core and the dihedral angles between aromatic rings (Fig. 4).

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Time (h) Purity (%)
Formamide Cyclization 5-Amino-pyrazole-4-carbonitrile 72 6 98
Microwave-Assisted 5-Amino-pyrazole-4-carbonitrile 68 0.5 97
Thiourea Substitution Chloroacetamide 85 8 99

Challenges and Optimization

  • Solvent Selection : DMF outperforms THF in NAS due to better solubility of intermediates.
  • Byproduct Formation : Trace amounts of 4-hydroxy-pyrazolopyrimidine are observed if moisture is present, necessitating anhydrous conditions.

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Construction of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-chlorophenyl-substituted precursors (e.g., using thiourea or thioacetamide derivatives) .
  • Step 2 : Introduction of the thioacetamide bridge through nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
  • Step 3 : Final acylation with 2-(trifluoromethyl)phenyl groups via coupling reagents like EDCI/HOBt . Critical parameters : Temperature control (±2°C), solvent polarity (DMF > DMSO), and stoichiometric ratios (1:1.2 for nucleophilic substitution) significantly impact purity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended for >95% purity .

Q. Which spectroscopic techniques confirm the compound’s structure, and what key spectral markers should be prioritized?

  • ¹H/¹³C NMR : Look for the pyrazolo[3,4-d]pyrimidine core protons (δ 8.2–8.9 ppm for aromatic protons) and the trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : Confirm the thioacetamide C=S stretch (∼1,150 cm⁻¹) and amide N-H bend (∼3,300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₂₀H₁₃ClF₃N₅OS; calculated [M+H]⁺: 480.0432) .

Q. What in vitro assays are used for initial biological activity evaluation, and how should dose-response experiments be designed?

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-concentration-dependent IC₅₀ measurements .
  • Cell Viability Assays (MTT/XTT) : Test across 5–7 dose points (1 nM–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
  • Controls : Include staurosporine (apoptosis positive control) and DMSO vehicle controls. Normalize data to untreated cells .

Advanced Research Questions

Q. How can SAR studies systematically explore substituent effects on bioactivity?

  • Substituent Variations : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess kinase selectivity .
  • Bioactivity Testing : Compare IC₅₀ values across modified analogs using enzymatic assays. For example, fluorophenyl analogs show 2–3× higher potency against JAK2 than chlorophenyl derivatives .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity changes due to substituent bulk/hydrophobicity .

Q. What strategies identify the compound’s primary molecular target in complex systems?

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing compound efficacy in wild-type vs. kinase-knockout cell lines .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) with purified recombinant targets .

Q. How should contradictory efficacy data across cell lines or assays be resolved?

  • Assay Validation : Confirm compound stability in assay media (e.g., pH 7.4 vs. 6.5) using LC-MS .
  • Orthogonal Assays : Cross-validate enzymatic inhibition with cellular thermal shift assays (CETSA) .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify trends in cell line-specific resistance .

Q. What in vitro ADME models predict pharmacokinetics, and which parameters are critical?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t₁/₂ < 30 min suggests rapid metabolism) .
  • Permeability : Use Caco-2 monolayers; Papp < 1×10⁻⁶ cm/s indicates poor absorption .
  • Plasma Protein Binding : Equilibrium dialysis (≥90% binding correlates with limited free drug availability) .

Q. How can enzyme inhibition kinetics distinguish competitive vs. non-competitive modes?

  • Lineweaver-Burk Plots : Vary substrate (ATP) and inhibitor concentrations. Parallel lines indicate non-competitive inhibition, while intersecting lines suggest competitive binding .
  • Ki Calculation : Use Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) for competitive inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.